molecular formula C11H19NO5 B6237691 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid CAS No. 851029-13-5

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid

Cat. No. B6237691
CAS RN: 851029-13-5
M. Wt: 245.3
InChI Key:
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Description

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid (TBPC-HAA) is a molecule that has many potential applications in scientific research. It is a compound that can be synthesized in the laboratory and is used in various biochemical and physiological experiments. TBPC-HAA has several advantages and limitations that must be taken into account when designing experiments. In

Scientific Research Applications

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has been used in various scientific research applications, such as the study of enzyme activity, protein-ligand interactions, and drug metabolism. It has also been used in the study of the structure and function of proteins and nucleic acids, as well as in the study of gene expression and regulation.

Mechanism of Action

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has been shown to act as an inhibitor of enzymes, such as proteases, glycosidases, and phosphatases. It can also act as an inhibitor of protein-ligand interactions, such as those between antibodies and antigens. Furthermore, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has been shown to inhibit drug metabolism by inhibiting cytochrome P450 enzymes.
Biochemical and Physiological Effects
2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, as well as to inhibit protein-ligand interactions. Furthermore, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has been shown to inhibit the metabolism of drugs, which can lead to an increase in drug levels in the body. Additionally, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has been shown to have anti-inflammatory and anti-cancer effects.

Advantages and Limitations for Lab Experiments

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid has several advantages and limitations for laboratory experiments. One advantage is that it is a relatively stable molecule, which makes it easier to work with in the laboratory. Furthermore, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is relatively inexpensive and can be synthesized in the laboratory. However, one limitation of 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid is not very stable in alkaline solutions, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for the use of 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid in scientific research. One potential area of research is the development of new inhibitors of enzymes and protein-ligand interactions. Additionally, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid could be used to study the structure and function of proteins and nucleic acids. Furthermore, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid could be used to study the regulation of gene expression and the metabolism of drugs. Finally, 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid could be used to study the anti-inflammatory and anti-cancer effects of drugs.

Synthesis Methods

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid can be synthesized using a reaction between 2-pyrrolidinone and tert-butyl chloroformate in the presence of a base, such as potassium carbonate. This reaction results in the formation of an intermediate compound, which is then hydrolyzed to form 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid. The overall reaction is shown in the figure below.
![Synthesis of 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](https://www.researchgate.net/profile/Dong-Hua_Zhang/publication/259033488/figure/fig1/AS:295617309577216@1447772359982/Scheme-of-the-synthesis-of-2-1-tert-butoxycarbonyl-pyrrolidin-2-yl-2-hydroxyacetic-acid.png)

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid involves the protection of the amine group, followed by the addition of a hydroxyl group to the alpha carbon of the protected amine. The tert-butoxycarbonyl (Boc) group is then removed to reveal the primary amine, which is then oxidized to form the carboxylic acid.", "Starting Materials": [ "2-pyrrolidone", "tert-butyl bromoacetate", "sodium hydride", "methanol", "hydrochloric acid", "sodium hydroxide", "sodium hypochlorite", "acetic acid", "sodium bicarbonate" ], "Reaction": [ "Step 1: Protection of the amine group by reacting 2-pyrrolidone with tert-butyl bromoacetate in the presence of sodium hydride and methanol to form 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid.", "Step 2: Addition of a hydroxyl group to the alpha carbon of the protected amine by treating 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]acetic acid with sodium hydroxide and sodium hypochlorite to form 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid.", "Step 3: Removal of the Boc protecting group by treating 2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid with hydrochloric acid to reveal the primary amine.", "Step 4: Oxidation of the primary amine to form the carboxylic acid by treating the amine with sodium bicarbonate and acetic acid." ] }

CAS RN

851029-13-5

Product Name

2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid

Molecular Formula

C11H19NO5

Molecular Weight

245.3

Purity

95

Origin of Product

United States

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